molecular formula C20H24N2O3 B266982 N-[3-(butyrylamino)phenyl]-2-isopropoxybenzamide

N-[3-(butyrylamino)phenyl]-2-isopropoxybenzamide

Cat. No. B266982
M. Wt: 340.4 g/mol
InChI Key: UKKRQKDAVMIXCY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[3-(butyrylamino)phenyl]-2-isopropoxybenzamide, also known as BPN14770, is a small molecule drug that has been developed for the treatment of cognitive disorders such as Alzheimer's disease. BPN14770 has been found to have a positive effect on synaptic plasticity, which is crucial for learning and memory.

Mechanism of Action

N-[3-(butyrylamino)phenyl]-2-isopropoxybenzamide works by inhibiting the activity of phosphodiesterase-4D (PDE4D), an enzyme that plays a key role in the regulation of cyclic adenosine monophosphate (cAMP) signaling in the brain. By inhibiting PDE4D, N-[3-(butyrylamino)phenyl]-2-isopropoxybenzamide increases cAMP levels, which in turn leads to increased synaptic plasticity and improved cognitive function.
Biochemical and Physiological Effects
N-[3-(butyrylamino)phenyl]-2-isopropoxybenzamide has been shown to have a number of biochemical and physiological effects. It has been found to increase the levels of brain-derived neurotrophic factor (BDNF), a protein that is important for the survival and growth of neurons. N-[3-(butyrylamino)phenyl]-2-isopropoxybenzamide also reduces the levels of beta-amyloid, a protein that is associated with the development of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-[3-(butyrylamino)phenyl]-2-isopropoxybenzamide is that it has shown promising results in preclinical models of cognitive impairment. However, one limitation is that its efficacy and safety in humans is still being studied.

Future Directions

There are several future directions for the study of N-[3-(butyrylamino)phenyl]-2-isopropoxybenzamide. One area of research is the development of more potent and selective PDE4D inhibitors. Another direction is the investigation of the potential use of N-[3-(butyrylamino)phenyl]-2-isopropoxybenzamide in the treatment of other neurological disorders, such as Parkinson's disease and schizophrenia. Additionally, further studies are needed to determine the optimal dosage and administration of N-[3-(butyrylamino)phenyl]-2-isopropoxybenzamide in humans.

Synthesis Methods

N-[3-(butyrylamino)phenyl]-2-isopropoxybenzamide is synthesized using a multi-step process that involves the reaction of 2-isopropoxybenzoic acid with butyryl chloride to form 2-(butyryloxy)benzoic acid. This is then reacted with 3-aminophenylboronic acid to yield N-[3-(butyrylamino)phenyl]-2-isopropoxybenzamide.

Scientific Research Applications

N-[3-(butyrylamino)phenyl]-2-isopropoxybenzamide has been extensively studied in preclinical models of cognitive impairment, with promising results. It has been found to improve cognitive function in animal models of Alzheimer's disease and Down syndrome. N-[3-(butyrylamino)phenyl]-2-isopropoxybenzamide has also been shown to have neuroprotective effects, reducing the damage caused by oxidative stress and inflammation.

properties

Product Name

N-[3-(butyrylamino)phenyl]-2-isopropoxybenzamide

Molecular Formula

C20H24N2O3

Molecular Weight

340.4 g/mol

IUPAC Name

N-[3-(butanoylamino)phenyl]-2-propan-2-yloxybenzamide

InChI

InChI=1S/C20H24N2O3/c1-4-8-19(23)21-15-9-7-10-16(13-15)22-20(24)17-11-5-6-12-18(17)25-14(2)3/h5-7,9-14H,4,8H2,1-3H3,(H,21,23)(H,22,24)

InChI Key

UKKRQKDAVMIXCY-UHFFFAOYSA-N

SMILES

CCCC(=O)NC1=CC=CC(=C1)NC(=O)C2=CC=CC=C2OC(C)C

Canonical SMILES

CCCC(=O)NC1=CC(=CC=C1)NC(=O)C2=CC=CC=C2OC(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.